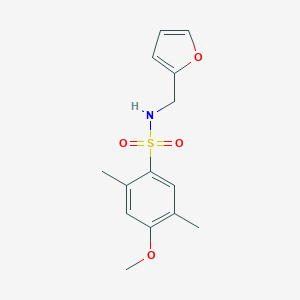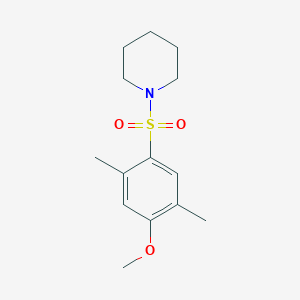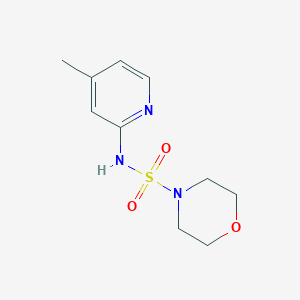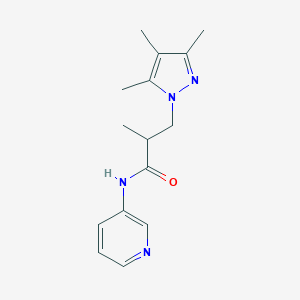![molecular formula C17H18N4OS B279202 3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as "BPTP." In
Mechanism of Action
The mechanism of action of BPTP involves its binding to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to increased insulin signaling and glucose uptake, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects in preclinical studies. These effects include improved insulin sensitivity, glucose uptake, and glucose homeostasis. Additionally, BPTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using BPTP in lab experiments is its potent inhibitory activity against PTP1B. This makes BPTP a useful tool for studying the role of PTP1B in various cellular processes. However, one of the limitations of using BPTP in lab experiments is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions related to BPTP that can be explored in scientific research. One of the potential future directions is the development of BPTP analogs with improved solubility and potency against PTP1B. Additionally, BPTP can be used as a lead compound for the development of novel therapeutic agents for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases. Furthermore, BPTP can be studied for its potential applications in other fields of scientific research, such as cancer biology and neurobiology.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BPTP have been discussed in this paper. BPTP has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of BPTP involves the reaction of 3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-4-thiol with 1-chloropropane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of BPTP as a white solid with a melting point of 112-114°C.
Scientific Research Applications
BPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to exhibit potent inhibitory activity against a specific type of enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making BPTP a potential drug candidate for the treatment of type 2 diabetes.
properties
Product Name |
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol |
|---|---|
Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C17H18N4OS/c22-11-5-10-21-16(15-8-4-9-18-12-15)19-20-17(21)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,22H,5,10-11,13H2 |
InChI Key |
XYHBTFBRUNCWBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)